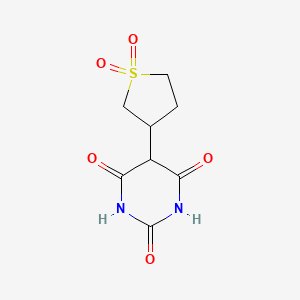

5-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as DTT, is a small molecule widely used in biochemistry and molecular biology. DTT is a reducing agent that can break disulfide bonds in proteins, which is essential for many biochemical experiments.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Thiol-Specific Bioconjugation : A study by Zhang et al. (2017) detailed the development of 5-Methylene pyrrolones (5MPs), highly thiol-specific and tracelessly removable bioconjugation tools, offering improved stability and cysteine specificity. These compounds allow for the controlled release of conjugated cargo and temporary thiol protection, showcasing their utility in protein immobilization and the pull-down of active complexes (Zhang et al., 2017).

Antitumor Activities : Kumar et al. (2018) synthesized novel derivatives of 5-{(1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indol-3-yl)methylene}pyrimidine-2,4,6-(1H,3H,5H)trione and evaluated their in vitro anticancer activity, with some compounds showing high inhibitory activity against cervical cancer cell lines. This highlights their potential in anticancer research (Kumar et al., 2018).

Chemical Properties and Applications

Catalytic Activities : Fırıncı (2019) investigated the catalytic activities of pyrimidine-2,4,6-trione copper(II) complexes in the peroxidative oxidation of cyclohexane, indicating their potential in catalysis and the synthesis of environmentally friendly oxidation processes (Fırıncı, 2019).

Functionalized Pyrimidines : Greco and Tor (2007) explored the synthesis and photophysical evaluation of modified nucleoside analogues with a focus on furan-decorated nucleosides, identifying promising candidates for use as responsive fluorescent probes in nucleic acids. This research provides insights into the development of new probes for DNA and RNA studies (Greco & Tor, 2007).

Propriétés

IUPAC Name |

5-(1,1-dioxothiolan-3-yl)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5S/c11-6-5(7(12)10-8(13)9-6)4-1-2-16(14,15)3-4/h4-5H,1-3H2,(H2,9,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCCLOHQNJTLFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1C2C(=O)NC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585335 |

Source

|

| Record name | 5-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

CAS RN |

92259-24-0 |

Source

|

| Record name | 5-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1368636.png)

![Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1368640.png)

![Ethyl 7-oxo-7-[2-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1368642.png)